molecular formula C36H52N4O10 B12343587 Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

Cat. No.: B12343587
M. Wt: 700.8 g/mol
InChI Key: FBZXTPPPHBBUQW-FGYPTBLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are stereoisomeric pyrrolidine derivatives characterized by a hydroxymethyl group at position 3 and a tert-butoxycarbonylamino (Boc-protected amino) group at position 4 of the pyrrolidine ring. The benzyl ester at the 1-position enhances lipophilicity, making them valuable intermediates in pharmaceutical synthesis, particularly for prodrug development or chiral building blocks in peptidomimetics . The (3S,4S) and (3R,4R) configurations confer distinct stereochemical properties, influencing their reactivity, biological activity, and metabolic stability.

Properties

Molecular Formula

C36H52N4O10

Molecular Weight

700.8 g/mol

IUPAC Name

benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1

InChI Key

FBZXTPPPHBBUQW-FGYPTBLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of these compounds typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl and tert-butyl carbamate groups. Reaction conditions may vary, but common reagents include protecting groups, reducing agents, and catalysts to facilitate the formation of the desired stereoisomers. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

These compounds have been investigated for their roles as intermediates in the synthesis of pharmaceuticals targeting neurological disorders. Research indicates that they may exhibit properties beneficial for treating conditions such as Alzheimer's disease due to their ability to inhibit key enzymes involved in neurodegeneration .

Medicinal Chemistry

The benzyl-substituted pyrrolidine derivatives have been explored for their therapeutic effects. For instance, studies have shown that certain derivatives demonstrate significant inhibition of beta-secretase-1 and acetylcholinesterase, which are crucial targets in the treatment of cognitive disorders . The ability to cross the blood-brain barrier enhances their potential as neuroprotective agents.

Chemical Synthesis

These compounds serve as versatile building blocks in organic synthesis. They facilitate the creation of complex molecules necessary for drug development and other chemical applications .

Material Science

Research has indicated potential applications in material science, particularly in the development of polymers with enhanced properties due to the unique structural characteristics of these compounds .

Analytical Chemistry

Benzyl (3S,4S) and Benzyl (3R,4R) are utilized in various analytical methods for identifying and quantifying substances within complex mixtures, showcasing their importance beyond medicinal applications .

Case Study 1: Neuroprotective Effects

A study conducted on novel N-benzylpyrrolidine hybrids demonstrated their effectiveness in ameliorating cognitive dysfunction induced by scopolamine and amyloid-beta aggregates in animal models. The compounds exhibited neuroprotective effects on SHSY-5Y cell lines, highlighting their therapeutic potential .

Case Study 2: Synthesis and Evaluation

Research focused on synthesizing various benzyl-pyrrolidine derivatives revealed extensive inhibition against human acetylcholinesterase and beta-secretase-1. Among these derivatives, specific compounds showed promise in treating Alzheimer’s disease by enhancing cognitive function and reducing amyloid plaque formation .

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In biological systems, they may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize these compounds, their structural and functional attributes are compared with analogous pyrrolidine derivatives and Boc-protected amino acid analogs.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Stereochemistry Key Applications Reference
Benzyl (3S,4S)-3-(hydroxymethyl)-4-Boc-pyrrolidine-1-carboxylate Pyrrolidine C3: hydroxymethyl; C4: Boc-amino (3S,4S) Chiral intermediates, protease inhibitor synthesis
Benzyl (3R,4R)-3-(hydroxymethyl)-4-Boc-pyrrolidine-1-carboxylate Pyrrolidine C3: hydroxymethyl; C4: Boc-amino (3R,4R) Mirror-image synthesis, enantioselective catalysis
Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine C3: fluoro; C4: hydroxymethyl (3R,4S) Fluorinated drug candidates (e.g., antiviral agents)
1-Benzyl-6-(4-chlorophenyl)pyrimidine derivatives Pyrimidine C1: benzyl; C6: 4-chlorophenyl Planar heterocycle Anticancer and antimicrobial scaffolds
tert-Butyl (2R,3S,4S)-pyrrolidine-1-carboxylate derivatives Pyrrolidine Varied acyloxy and benzyloxy groups (2R,3S,4S) Antitumor agents (e.g., anisomycin analogs)

Key Research Findings

Stereochemical Impact on Reactivity :

  • The (3S,4S) and (3R,4R) isomers exhibit divergent reactivity in nucleophilic substitutions. For instance, the (3S,4S) configuration shows higher stability in acidic conditions due to reduced steric hindrance during Boc deprotection .
  • In contrast, fluorinated analogs like benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate demonstrate enhanced metabolic resistance, attributed to fluorine’s electronegativity and conformational rigidity .

Synthetic Accessibility :

  • The target compounds are synthesized via SFC (Supercritical Fluid Chromatography) separation of racemic mixtures, achieving >99% enantiomeric excess (e.e.) . This method outperforms traditional resolution techniques (e.g., diastereomeric salt formation) used for simpler pyrrolidines .
  • Comparatively, pyrimidine derivatives (e.g., 1-benzyl-6-(4-chlorophenyl)pyrimidine) require multi-step condensation and cyclization, yielding lower purity (68–77% crude) .

Biological Relevance: Boc-protected pyrrolidines are pivotal in prodrug design. For example, tert-butyl (2R,3S,4S)-pyrrolidine-1-carboxylate derivatives exhibit antitumor activity by inhibiting ribosomal peptidyl transferase . The hydroxymethyl group in the target compounds mimics natural amino alcohols (e.g., sphingosine), enabling applications in glycosphingolipid synthesis .

Regulatory and Industrial Considerations :

  • Manufacturers of related compounds (e.g., benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) adhere to FDA GMP standards, ensuring batch consistency and scalability .

Biological Activity

Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate and its enantiomer, Benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate, are pyrrolidine derivatives that have garnered attention in pharmacological research due to their diverse biological activities. This article explores their biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

Both compounds belong to the class of pyrrolidine derivatives characterized by a hydroxymethyl group and a carbamate moiety. Their stereochemistry significantly influences their biological properties, with the (3S,4S) and (3R,4R) configurations providing distinct pharmacological profiles.

PropertyBenzyl (3S,4S)Benzyl (3R,4R)
Molecular FormulaC₁₃H₁₉N₃O₄C₁₃H₁₉N₃O₄
Molecular Weight253.30 g/mol253.30 g/mol
Melting PointNot specifiedNot specified
SolubilitySoluble in organic solventsSoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the potential of these compounds as anticancer agents. For instance, research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells by activating caspases, which are essential for the apoptotic process. Specifically, derivatives similar to those discussed have shown selective cytotoxicity towards leukemia cell lines such as HL-60 while exhibiting milder effects on non-cancerous cells .

Antimicrobial Properties

Pyrrolidine derivatives have also demonstrated significant antimicrobial activity. A study reported that certain substituted pyrrolidines exhibited enhanced activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila. The compounds were found to be more effective than standard antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been explored through their ability to inhibit key inflammatory mediators. Pyrrolidine derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that certain pyrrolidine derivatives can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This inhibition can potentially enhance cholinergic transmission and provide neuroprotective benefits .

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various benzyl-substituted pyrrolidines on cancer cell lines, it was found that the compound exhibited an IC50 value of approximately 10 µM against HeLa cells. This suggests a promising therapeutic index for further development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of pyrrolidine derivatives against A. baumannii. The study revealed that specific structural modifications led to an increase in minimum inhibitory concentration (MIC) values compared to traditional antibiotics, indicating a potential for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activities of these compounds can be attributed to their structural features. The presence of a hydroxymethyl group and the stereochemistry at the 3 and 4 positions of the pyrrolidine ring play crucial roles in modulating their interactions with biological targets.

Table 2: Summary of Structure-Activity Relationships

Structural FeatureBiological Activity
Hydroxymethyl GroupEnhances solubility and bioavailability
StereochemistryInfluences receptor binding affinity
Carbamate MoietyContributes to enzyme inhibition

Q & A

Q. What are the key synthetic routes for preparing this compound and its enantiomer?

  • Methodological Answer : The compound is synthesized via hydrogenolysis of benzyl-protected pyrrolidine precursors (e.g., (3R,4R)- or (3S,4S)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C in anhydrous methanol under H₂ gas, followed by Boc (tert-butoxycarbonyl) protection of the amine group . The benzyl carbamate group is introduced via carbamate-forming reactions with benzyl chloroformate under basic conditions (e.g., K₂CO₃) . Enantiomeric purity is achieved through chiral resolution techniques, such as chiral HPLC or enzymatic catalysis .

Q. How can researchers confirm the stereochemical configuration of the pyrrolidine ring?

  • Methodological Answer : Stereochemistry is verified using X-ray crystallography for crystalline intermediates or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Chiral stationary-phase HPLC with polarimetric detection can distinguish (3S,4S) and (3R,4R) enantiomers by retention time differences . For non-crystalline samples, Mosher’s ester derivatization followed by ¹H-NMR analysis provides stereochemical assignment .

Q. What protecting group strategies are critical for stabilizing the compound during synthesis?

  • Methodological Answer : The Boc group protects the amine to prevent undesired nucleophilic reactions, while the benzyl carbamate group stabilizes the pyrrolidine nitrogen during acidic or oxidative conditions. Deprotection of Boc is achieved with TFA (trifluoroacetic acid), whereas hydrogenolysis (Pd/C, H₂) removes the benzyl group .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures during synthesis?

  • Methodological Answer : Kinetic resolution using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic methods (lipases or esterases) can separate enantiomers. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based separation .

Q. How does the choice of protecting groups impact stability and reactivity in multi-step syntheses?

  • Methodological Answer : Comparative studies show Boc groups offer superior stability under basic conditions but require acidic deprotection, which may destabilize acid-sensitive functionalities. Benzyl carbamates are stable under mild acidic/basic conditions but require hydrogenolysis, limiting compatibility with reducible functional groups .

Q. What analytical challenges arise when characterizing diastereomeric impurities?

  • Methodological Answer : Diastereomers with similar polarity complicate HPLC separation. Coupling LC-MS with ion-mobility spectrometry enhances resolution by differentiating collision cross-sections. High-field NMR (≥500 MHz) with ¹³C-DEPT or COSY experiments identifies subtle stereochemical impurities .

Q. How can the compound’s stability under varying reaction conditions be systematically evaluated?

  • Methodological Answer : Accelerated stability studies under thermal (40–80°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions monitor degradation via LC-MS. Kinetic profiling identifies degradation pathways (e.g., Boc deprotection or benzyl group cleavage). Solid-state stability is assessed via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) .

Q. What role does this compound play in synthesizing complex bioactive molecules?

  • Methodological Answer : The pyrrolidine scaffold serves as a precursor for peptidomimetics or glycosidase inhibitors. For example, it is incorporated into macrocyclic peptides via CuAAC (copper-catalyzed azide-alkyne cycloaddition) or used to construct glycosylated Asn building blocks for glycoprotein synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.